molecular formula C18H39O6P B3050586 Tris(2-butoxyethyl) phosphite CAS No. 2718-67-4

Tris(2-butoxyethyl) phosphite

Cat. No.: B3050586
CAS No.: 2718-67-4
M. Wt: 382.5 g/mol
InChI Key: URRFGQHFJDWCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-butoxyethyl) phosphite: is an organophosphorus compound widely used as a flame retardant and plasticizer. It is known for its ability to enhance the fire resistance of various materials, including plastics, textiles, and coatings. This compound is also utilized in the production of synthetic rubber and as an additive in lubricants and hydraulic fluids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-butoxyethyl) phosphite is typically synthesized through the reaction of phosphorus trichloride with 2-butoxyethanol. The reaction proceeds as follows:

PCl3+3HOCH2CH2OC4H9P(OCH2CH2OC4H9)3+3HClPCl_3 + 3 HOCH_2CH_2OC_4H_9 \rightarrow P(OCH_2CH_2OC_4H_9)_3 + 3 HCl PCl3​+3HOCH2​CH2​OC4​H9​→P(OCH2​CH2​OC4​H9​)3​+3HCl

This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride. The reaction mixture is heated to facilitate the formation of this compound, and the by-product hydrogen chloride is removed by distillation or neutralization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors equipped with efficient distillation systems to remove hydrogen chloride. The process is optimized to ensure high yields and purity of the final product. The use of catalysts and controlled reaction conditions further enhances the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Tris(2-butoxyethyl) phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tris(2-butoxyethyl) phosphate.

    Hydrolysis: In the presence of water, it hydrolyzes to produce phosphorous acid and 2-butoxyethanol.

    Substitution: It can participate in substitution reactions with other nucleophiles, replacing the butoxyethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids.

    Substitution: Nucleophiles such as alcohols, amines, and thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Tris(2-butoxyethyl) phosphate.

    Hydrolysis: Phosphorous acid and 2-butoxyethanol.

    Substitution: Various substituted phosphites depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tris(2-butoxyethyl) phosphite is used as a reagent in organic synthesis, particularly in the preparation of phosphite esters and other organophosphorus compounds. It is also employed as a stabilizer in the production of polymers and resins.

Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its role as a flame retardant in medical devices. It is also investigated for its cytotoxicity and environmental impact.

Industry: The compound is widely used in the manufacturing of flame-retardant materials, including textiles, plastics, and coatings. It is also utilized as a plasticizer in the production of synthetic rubber and as an additive in lubricants and hydraulic fluids.

Mechanism of Action

Molecular Targets and Pathways: Tris(2-butoxyethyl) phosphite exerts its effects primarily through its ability to interfere with the combustion process. As a flame retardant, it promotes the formation of a char layer on the surface of materials, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process. The compound may also release phosphoric acid upon decomposition, which further enhances its flame-retardant properties by promoting charring and reducing the release of flammable gases.

Comparison with Similar Compounds

    Tris(2-butoxyethyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphite group.

    Tris(2-chloroethyl) phosphate: Contains chloroethyl groups and is used as a flame retardant.

    Tris(2-ethylhexyl) phosphate: Contains ethylhexyl groups and is used as a plasticizer and flame retardant.

Uniqueness: Tris(2-butoxyethyl) phosphite is unique due to its specific combination of butoxyethyl groups and a phosphite core, which imparts distinct chemical and physical properties. Its ability to undergo oxidation to form tris(2-butoxyethyl) phosphate adds versatility to its applications. Additionally, its effectiveness as a flame retardant and plasticizer makes it a valuable compound in various industrial applications.

Properties

IUPAC Name

tris(2-butoxyethyl) phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39O6P/c1-4-7-10-19-13-16-22-25(23-17-14-20-11-8-5-2)24-18-15-21-12-9-6-3/h4-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRFGQHFJDWCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOP(OCCOCCCC)OCCOCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042504
Record name Tris(2-butoxyethyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2718-67-4
Record name Tris(2-butoxyethyl) phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2718-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2-butoxyethyl) phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC407906
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(2-butoxyethyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIS(2-BUTOXYETHYL) PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU5D2RUBW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(2-butoxyethyl) phosphite
Reactant of Route 2
Reactant of Route 2
Tris(2-butoxyethyl) phosphite
Reactant of Route 3
Reactant of Route 3
Tris(2-butoxyethyl) phosphite
Reactant of Route 4
Reactant of Route 4
Tris(2-butoxyethyl) phosphite
Reactant of Route 5
Reactant of Route 5
Tris(2-butoxyethyl) phosphite
Reactant of Route 6
Reactant of Route 6
Tris(2-butoxyethyl) phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.